Cas no 5249-31-0 (2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl-)
5249-31-0 structure
Product Name:2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl-
Numero CAS:5249-31-0
MF:C14H14N4O5
MW:318.284762859344
CID:378377
PubChem ID:790558
Update Time:2025-04-19
2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl-
- Benzoic acid, 4-[[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino]-, ethyl ester
- Ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- DTXSID70966922
- SR-01000200917-1
- Oprea1_750304
- 5249-31-0
- SR-01000200917
- AKOS022108538
- N-[4-(Ethoxycarbonyl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboximidic acid
- Oprea1_316623
- ethyl 4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate
-
- Inchi: 1S/C14H14N4O5/c1-3-23-14(20)9-4-6-10(7-5-9)16-13(19)12-11(18(21)22)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,19)
- Chiave InChI: PKGOIUFDIOWLPB-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C1C=CC(=CC=1)NC(C1=C(C=NN1C)[N+](=O)[O-])=O)=O
Proprietà calcolate
- Massa esatta: 318.09652
- Massa monoisotopica: 318.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 459
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 119Ų
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 442.6°C at 760 mmHg
- Punto di infiammabilità: 221.5°C
- Indice di rifrazione: 1.63
- PSA: 116.36
2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl- Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
5249-31-0 (2H,6H-Pyrazino[2,1-b][1,3]oxazine-4,7(3H,8H)-dione,dihydro-9a-methoxy-8-methyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso